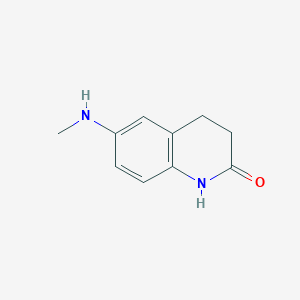

6-Methylamino-3,4-dihydrocarbostyril

Description

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

6-(methylamino)-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C10H12N2O/c1-11-8-3-4-9-7(6-8)2-5-10(13)12-9/h3-4,6,11H,2,5H2,1H3,(H,12,13) |

InChI Key |

UMEHPXXODDSCPN-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC2=C(C=C1)NC(=O)CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs and their properties are summarized below:

*Piperidino derivatives typically feature extended alkyl or heterocyclic substituents, increasing molecular weight and lipophilicity.

Key Observations:

- Positional Isomerism : Substitution at C6 vs. C7 (e.g., 6-hydroxy vs. 7-hydroxy analogs) significantly impacts biological activity. For example, 6-hydroxy derivatives are critical intermediates in cilostazol production , whereas 7-hydroxy analogs are monitored as impurities in antipsychotics like aripiprazole .

- Piperidino: Introduces a bulky heterocyclic group, likely enhancing receptor-binding specificity in cardiovascular therapies .

Preparation Methods

Reaction with Methyl Iodide

In a representative procedure, 6-amino-3,4-dihydrocarbostyril is treated with methyl iodide in the presence of a mild base such as potassium carbonate. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (60–80°C) for 4–6 hours. The base facilitates deprotonation of the amine, enhancing its nucleophilicity and promoting substitution at the methyl group. Post-reaction purification via silica gel chromatography and recrystallization from ethanol yields this compound as colorless prisms with a melting point of 164°C.

Key Conditions:

Reductive Methylation

An alternative approach employs reductive methylation using formaldehyde and a reducing agent such as sodium cyanoborohydride. This method avoids the use of harsh alkylating agents and operates under milder conditions (room temperature, aqueous ethanol). The reaction proceeds via imine formation followed by reduction, yielding the methylamino derivative with minimal byproducts.

Epoxide Ring-Opening with Methylamine

A structurally distinct pathway involves the synthesis of 5-(2,3-epoxy)propoxy-3,4-dihydrocarbostyril as a key intermediate, followed by epoxide ring-opening with methylamine. This method, detailed in US Patent 3,910,924, exploits the reactivity of epoxides toward nucleophilic amines.

Synthesis of Epoxy Intermediate

5-Hydroxy-3,4-dihydrocarbostyril is reacted with epichlorohydrin in a methanol-sodium methoxide system at 55–60°C for 4 hours. The reaction proceeds via nucleophilic attack of the phenoxide ion on epichlorohydrin, forming the 5-(2,3-epoxy)propoxy derivative.

Example Protocol:

-

Reactants: 5-Hydroxy-3,4-dihydrocarbostyril (1.53 g), epichlorohydrin (3.5 g)

-

Solvent: Methanol (30 mL)

-

Base: Sodium methoxide (0.216 g)

-

Temperature: 55–60°C

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Method | Yield | Purity | Key Challenges |

|---|---|---|---|

| Alkylation with Methyl Iodide | 70–75% | >95% | Over-alkylation to dimethylamine byproducts |

| Epoxide Ring-Opening | 60–65% | 90–92% | Multi-step synthesis; intermediate isolation |

| Reductive Methylation | 65–70% | 88–90% | Requires strict pH control |

Characterization and Analytical Data

This compound is characterized by its melting point (164°C), IR absorption bands for N-H (3350 cm⁻¹) and C=O (1680 cm⁻¹), and NMR resonances at δ 2.8 (s, 3H, CH₃) and δ 6.5–7.2 (aromatic protons). Mass spectrometry typically shows a molecular ion peak at m/z 190 (M⁺).

Industrial-Scale Considerations

For large-scale production, the epoxide route is preferred due to its compatibility with continuous flow reactors and easier purification of intermediates. However, environmental concerns associated with epichlorohydrin have spurred interest in reductive methylation as a greener alternative .

Q & A

Q. What are the established synthetic routes for 6-Methylamino-3,4-dihydrocarbostyril, and what key parameters influence reaction efficiency?

- Methodological Answer : The synthesis of dihydrocarbostyril derivatives typically involves cyclization or substitution reactions. For example, 7-hydroxy-3,4-dihydrocarbostyril analogs are synthesized via haloacetyl halide reactions under Lewis acid catalysis (e.g., AlCl₃) at 55–60°C, followed by hydrolysis . For the 6-methylamino variant, introducing the methylamino group at the 6-position may require selective protection/deprotection strategies. Key parameters include:

- Catalyst choice : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.

- Temperature control : Exothermic reactions require gradual reagent addition and ice-cooling to avoid side products.

- Purification : Recrystallization (e.g., methanol) ensures purity .

Q. How is the structural identity of this compound confirmed using spectroscopic methods?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify proton environments (e.g., methylamino protons at δ ~2.5 ppm, aromatic protons in the quinolinone ring).

- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂N₂O).

- X-ray crystallography : Resolves bond angles and stereochemistry, critical for verifying substituent positions .

Advanced Research Questions

Q. What in vitro pharmacological models are appropriate for evaluating the biological activity of this compound?

- Methodological Answer : Cardiotonic or neuroactive potential can be assessed using:

- Guinea pig atrial preparations : To measure positive inotropic effects, as seen in 6,7-dimethoxy-3-cyano analogs .

- Enzyme inhibition assays : Target phosphodiesterase (PDE) isoforms, given structural similarities to PDE inhibitors like cilostazol .

- Dose-response curves : Establish EC₅₀ values and compare potency to reference compounds (e.g., milrinone). Contradictions in activity between analogs (e.g., hydroxy vs. methoxy substitutions) require comparative studies .

Q. How do structural modifications at the 6-position of dihydrocarbostyril derivatives affect their biological target interactions?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Methylamino vs. hydroxy groups : The 6-methylamino group may enhance lipophilicity and bioavailability compared to 7-hydroxy derivatives, altering membrane permeability.

- Electron-donating/withdrawing effects : Methylamino’s electron-donating nature could modulate binding affinity to targets like PDE3 or adrenergic receptors.

- Experimental validation : Use molecular docking simulations (e.g., AutoDock Vina) paired with mutagenesis studies to identify critical binding residues .

Q. How should researchers address contradictions in reported biological activities of dihydrocarbostyril analogs?

- Methodological Answer : Contradictions often arise from:

- Varied experimental conditions : Standardize assay protocols (e.g., pH, temperature) to isolate substituent effects.

- Impurity profiles : Use HPLC (≥95% purity) and LC-MS to rule out confounding byproducts .

- Species-specific responses : Compare data across multiple models (e.g., human vs. guinea pig tissues) .

Methodological Design Considerations

Q. What analytical techniques are critical for assessing the stability of this compound under physiological conditions?

- Methodological Answer : Stability studies require:

- Forced degradation assays : Expose the compound to acidic/alkaline conditions, heat, and light.

- HPLC-UV/MS monitoring : Track degradation products and quantify half-life.

- Metabolic stability : Use liver microsomes or hepatocytes to assess CYP450-mediated oxidation .

Q. How can computational modeling optimize the design of this compound derivatives for target selectivity?

- Methodological Answer : Leverage:

- Molecular dynamics simulations : Predict binding modes to off-target receptors (e.g., β-adrenergic vs. PDE3).

- Quantum mechanical calculations : Evaluate electronic effects of substituents on pharmacophore regions.

- ADMET prediction tools : Prioritize derivatives with favorable pharmacokinetic profiles (e.g., SwissADME) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.